
1-Bromo-1-methoxy-4-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-methoxy-4-methylpent-1-ene is an organic compound with the molecular formula C7H13BrO It is a brominated alkene with a methoxy group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-methoxy-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the bromination of 1-methoxy-4-methylpent-1-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent
Major Products Formed
Substitution: Formation of 1-methoxy-4-methylpent-1-ol or 1-methoxy-4-methylpent-1-amine.
Elimination: Formation of 1-methoxy-4-methylpent-1-ene.
Addition: Formation of 1,2-dibromo-1-methoxy-4-methylpentane or 1-bromo-1-methoxy-4-methylpentane
Scientific Research Applications
1-Bromo-1-methoxy-4-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1-methoxy-4-methylpent-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylpentane: Similar structure but lacks the methoxy group.
1-Bromo-1-methoxybutane: Shorter carbon chain with similar functional groups.
1-Bromo-1-methoxy-3-methylbutane: Different position of the methyl group
Properties
CAS No. |
309263-55-6 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-bromo-1-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)4-5-7(8)9-3/h5-6H,4H2,1-3H3 |
InChI Key |
ATQJYUTWBXTHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
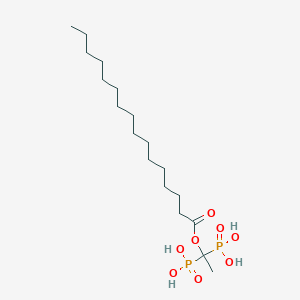
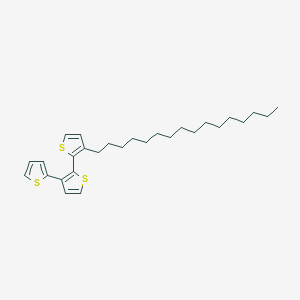
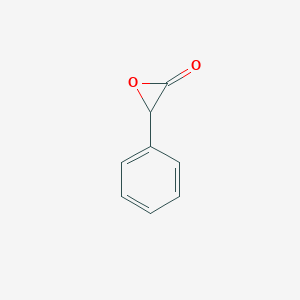
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
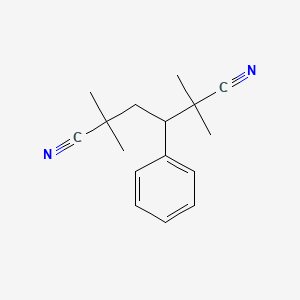
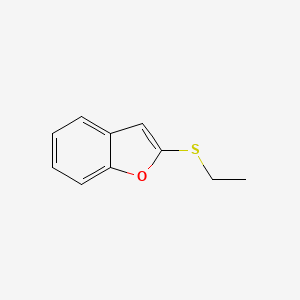
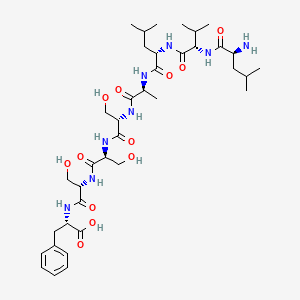
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
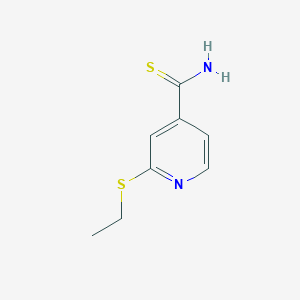
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
